1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol
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Overview
Description
1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol typically involves the reaction of 2,4-dimethylphenylacetonitrile with ammonia, followed by reduction. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 2-Amino-1-(3,5-dimethylphenyl)ethan-1-ol
- 2-(Dimethylamino)ethan-1-ol
- 1-(2,4-Dimethylphenyl)ethan-1-ol
- 1-(2,5-Dimethylphenyl)ethan-1-ol
Uniqueness: 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups provides versatility in chemical reactions and potential biological activity .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-amino-4,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5,8,12H,11H2,1-3H3 |
InChI Key |
XSDCVDWLDWQFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(C)O |
Origin of Product |
United States |
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